

Technical Support Center: Triethylammonium Bicarbonate (TEAB) in Proteomics

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Compound of Interest		
Compound Name:	Triethylammonium	
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Welcome to the technical support center for the use of **triethylammonium** bicarbonate (TEAB) in proteomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) Q1: Why is TEAB a commonly used buffer in proteomics?

A1: **Triethylammonium** bicarbonate (TEAB) is a popular buffer in proteomics for several key reasons. It is a volatile salt, which means it can be easily removed from the sample by lyophilization (freeze-drying) or vacuum centrifugation (SpeedVac) prior to mass spectrometry analysis.[1][2] This volatility is crucial as non-volatile salts can interfere with the ionization process and contaminate the mass spectrometer. Additionally, TEAB provides a stable pH around 8.0-8.5, which is optimal for the activity of trypsin, the most commonly used enzyme for protein digestion.[1][3] Crucially, TEAB does not contain primary amines, making it highly compatible with amine-reactive labeling reagents like Tandem Mass Tags (TMT) and isobaric tags for relative and absolute quantitation (iTRAQ), which are used for quantitative proteomics. [4][5][6]

Q2: What are the main disadvantages of using TEAB buffer?



A2: Despite its advantages, TEAB has several drawbacks. A significant issue is its potential to induce artificial chemical deamidation of asparagine (Asn) and glutamine (Gln) residues during sample preparation.[4][7][8] This modification can be mistaken for a biological post-translational modification, leading to data misinterpretation. Compared to other buffers, TEAB can exhibit a higher rate of artificial deamidation.[4][7] High concentrations of TEAB can also lead to issues with sample viscosity and the formation of a residue upon drying, which can complicate downstream sample handling and resolubilization.[9] Furthermore, the stability of TEAB solutions can be a concern, and it is recommended to periodically test the buffer, especially before labeling precious samples.[5]

Q3: When should I choose TEAB over Ammonium Bicarbonate (ABC)?

A3: The choice between TEAB and Ammonium Bicarbonate (ABC) depends on your specific application.

- Choose TEAB when: You are performing quantitative proteomics using amine-reactive labeling reagents such as iTRAQ or TMT.[1][6][10] ABC contains primary amines and will react with these labels, interfering with the quantification. TEAB is also more volatile than ABC, which can be advantageous for complete removal from the sample.[1]
- Choose ABC when: You are performing a non-labeled ("label-free") proteomics experiment where amine reactivity is not a concern. ABC is a less expensive and commonly used volatile buffer that is also compatible with mass spectrometry.[1] However, be aware that ABC can also contribute to artificial deamidation, though generally to a lesser extent than TEAB.[4]

Q4: Are there alternatives to TEAB for iTRAQ/TMT labeling?

A4: Yes, other buffers that lack primary amines can be used for iTRAQ and TMT labeling. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a common alternative that has been shown to cause less artificial deamidation compared to TEAB.[5][7][11] Other "Good's buffers" like EPPS and non-amine containing buffers like phosphate-buffered saline (PBS) can also be considered, but it's important to ensure they are compatible with the entire



experimental workflow, including removal before mass spectrometry, as many are not volatile. [7][12]

Troubleshooting Guides Problem 1: High Levels of Artificial Deamidation Observed in Mass Spectrometry Data

Possible Cause & Solution:

- Cause: TEAB is known to catalyze the chemical deamidation of asparagine and glutamine residues, especially during prolonged incubation at 37°C for trypsin digestion.[4][7]
- Troubleshooting Steps:
 - Reduce Incubation Time: If compatible with efficient digestion, shorten the duration of the trypsin incubation.
 - Lower Buffer Concentration: Using a lower concentration of TEAB (e.g., 25-50 mM) may help reduce the rate of deamidation.[4]
 - Switch to a Different Buffer: For studies where deamidation is a critical concern, consider using an alternative buffer. HEPES has been shown to result in significantly less artificial deamidation compared to TEAB.[7][11] Ammonium acetate at pH 6 also shows very low deamidation rates, but its compatibility with trypsin digestion and other assays should be verified.[4][7]

Problem 2: Sample Becomes Viscous and Leaves a White Residue After Evaporation

Possible Cause & Solution:

- Cause: High concentrations of TEAB (e.g., 500 mM) can lead to a viscous sample upon concentration and the formation of a significant salt residue that is difficult to redissolve.[9] This can also be exacerbated by the presence of other contaminants like DNA.
- Troubleshooting Steps:



- Reduce TEAB Concentration: Use a lower starting concentration of TEAB in your lysis and digestion buffers (e.g., 50-100 mM). If a high concentration was used for lysis, dilute the sample with a lower concentration buffer before proceeding.[9]
- Ensure Complete Removal: Ensure the TEAB is completely removed by lyophilization or in a SpeedVac. It may be necessary to add a small amount of water and re-dry the sample to facilitate the removal of residual buffer.
- Sample Clean-up: If you suspect other contaminants are contributing to the viscosity (e.g., DNA), consider adding a DNase treatment step after cell lysis.[9] A sample clean-up step using C18 desalting cartridges or similar can also help remove excess salt and other interfering substances before the final dry-down.
- Precipitation as an Alternative: In some cases, protein precipitation (e.g., with acetone)
 can be used to separate the proteins from the high-salt buffer, although this can introduce
 its own challenges with protein resolubilization.[9]

Problem 3: Poor Protein Solubilization in TEAB Buffer

Possible Cause & Solution:

- Cause: Some proteins, particularly membrane proteins, may not be effectively solubilized in TEAB buffer alone. Additionally, acetone-precipitated protein pellets can be very difficult to redissolve in TEAB.[9][13]
- Troubleshooting Steps:
 - Use of Chaotropes and Detergents: For initial protein extraction, consider using a lysis buffer containing strong chaotropic agents like urea or guanidinium hydrochloride, and/or MS-compatible detergents (e.g., RapiGest SF, PPS Silent Surfactant).[10] The sample can then be diluted to reduce the concentration of these agents to a level compatible with trypsin digestion.
 - Avoid Hard Pellet Formation: If using acetone precipitation, be mindful that the resulting pellet can be difficult to solubilize. An alternative is to use methods like the Filter-Aided Sample Preparation (FASP) protocol, which can help with buffer exchange and protein solubilization.[13]



 Sonication: After resuspending the protein pellet in TEAB, sonication can help to break up aggregates and improve solubilization.

Data and Protocols Quantitative Comparison of Artificial Deamidation in Different Buffers

The choice of digestion buffer can significantly impact the level of artificially induced asparagine (Asn) deamidation. The following table summarizes the relative rates of deamidation in commonly used proteomics buffers.

Digestion Buffer	Relative Half-life of Asn Deamidation (Compared to TEAB)	Notes
Triethylammonium Bicarbonate (TEAB)	1x	Commonly used for iTRAQ/TMT, but has the highest rate of artificial deamidation among the tested volatile buffers.[4]
Ammonium Bicarbonate (ABC)	~1.3x	A common volatile buffer for label-free proteomics; lower deamidation than TEAB.[4]
Tris-HCl	~10.4x	A mild catalyst of deamidation. [4]
Ammonium Acetate (pH 6)	~137x	Significantly reduces artificial Asn deamidation but may have compatibility issues with trypsin activity at this pH.[4][7]
HEPES	Significantly lower than TEAB (~2.5-fold less)	A non-volatile buffer that is a good alternative for reducing deamidation, especially for TMT/iTRAQ labeling.[7]



Data is synthesized from studies comparing deamidation rates under typical proteomics digestion conditions.[4][7]

Experimental Protocol: In-Solution Protein Digestion with TEAB

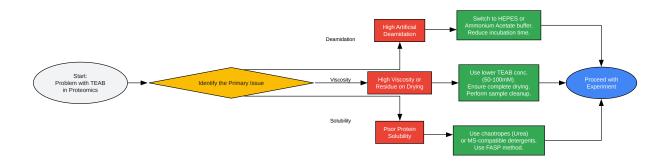
This protocol outlines a general workflow for digesting protein samples in solution using TEAB buffer, suitable for subsequent mass spectrometry analysis.

- Protein Solubilization and Quantification:
 - Lyse cells or tissues in a suitable buffer. For complex samples, this may contain 8 M urea in 50 mM TEAB to ensure denaturation and solubilization.[4]
 - Quantify the protein concentration using a compatible assay (e.g., BCA assay, but be aware of interfering substances).
- Reduction and Alkylation:
 - Reduce disulfide bonds by adding Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine
 (TCEP) to a final concentration of 10 mM. Incubate at 37°C for 1 hour.[14]
 - Alkylate the resulting free sulfhydryl groups by adding iodoacetamide (IAA) or chloroacetamide (CAA) to a final concentration of 40 mM. Incubate for 45 minutes in the dark at room temperature.[14]
- Sample Dilution and Digestion:
 - If using a high concentration of urea, dilute the sample with 50 mM TEAB to reduce the urea concentration to less than 1 M, as high concentrations of urea can inhibit trypsin activity.[15]
 - Add sequencing-grade modified trypsin to the protein sample at a ratio of 1:50 to 1:100 (enzyme:substrate, w/w).
 - Incubate overnight (12-16 hours) at 37°C.



- Digestion Quenching and Sample Clean-up:
 - Stop the digestion by acidifying the sample with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.
 - Desalt the resulting peptide mixture using a C18 StageTip or a commercially available desalting column to remove salts, detergents, and other contaminants.
- Sample Drying and Reconstitution:
 - Dry the desalted peptides completely using a vacuum centrifuge (SpeedVac).
 - Reconstitute the peptide pellet in a small volume of an appropriate buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

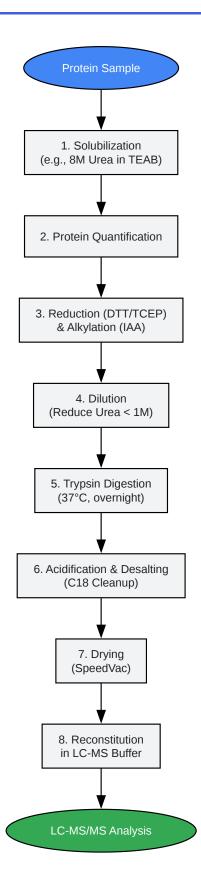
Visualizations



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Caption: Troubleshooting decision tree for common TEAB-related issues.





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Caption: Standard workflow for in-solution protein digestion using TEAB buffer.



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